Anticancer Spectrum and Safety: Broader Activity and Lower Toxicity Compared to Gambogic Acid
A 2018 review summarizes that neogambogic acid possesses a broader antitumor spectrum and exhibits lower toxicity compared to its close structural analog, gambogic acid [1]. This is supported by multiple primary studies that investigated its effects across various cancer cell lines and in vivo models, with less toxicity observed in normal cells and animal models [1][2][3].
| Evidence Dimension | Antitumor Spectrum & Toxicity |
|---|---|
| Target Compound Data | Broader antitumor activity and lower toxicity |
| Comparator Or Baseline | Gambogic acid (higher toxicity, narrower spectrum) |
| Quantified Difference | Qualitative and in vivo assessment indicates a more favorable therapeutic index |
| Conditions | Based on a review of multiple studies using various cancer cell lines and in vivo models |
Why This Matters
For procurement, this suggests neogambogic acid is a potentially safer and more broadly applicable research tool for in vivo oncology studies compared to gambogic acid, reducing experimental variability related to toxicity.
- [1] Rui Sun, Hong-Ming Zhang, Bao-An Chen. Anticancer activity and underlying mechanism of neogambogic acid. Chinese Journal of Natural Medicines, 2018, 16(9): 641-643. View Source
- [2] Keming Wang, Yuhong Tang, Ming Shu Sun, Binbin Lu, Hongqing Zhu, Ou Ji, Qun Shen. The mechanism of neogambogic acid-induced apoptosis in human MCF-7 cells. Acta Biochimica et Biophysica Sinica, 2011, 43(9): 698-702. View Source
- [3] Chunlan Wu, et al. Neogambogic acid induces apoptosis of melanoma B16 cells via the PI3K/Akt/mTOR signaling pathway. Acta Biochimica Polonica, 2020, 67(2): 197-202. View Source
